3-amino-N-(2-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
Overview
Description
3-amino-N-(2-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the thienopyridine family. This compound is of significant interest due to its potential biological and pharmacological activities. The thienopyridine scaffold is known for its diverse applications in medicinal chemistry, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves the reaction of 2-cyanothioacetamide with various substituted acetophenones under basic conditions. The reaction proceeds through the formation of a chalcone intermediate, which then undergoes cyclization to form the thienopyridine core . The reaction conditions often include the use of ethanol as a solvent and trimethylamine as a base .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thienopyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl, or aryl groups onto the thienopyridine ring .
Scientific Research Applications
3-amino-N-(2-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity against various bacterial and fungal strains.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-amino-N-(2-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it can inhibit Pim-1 kinase, which plays a role in cancer cell growth and survival . The compound may also interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-6-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
- 3-amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate
Uniqueness
3-amino-N-(2-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the ethoxyphenyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
3-amino-N-(2-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-2-21-12-8-4-3-7-11(12)19-15(20)14-13(17)10-6-5-9-18-16(10)22-14/h3-9H,2,17H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPKXCQXBHBROW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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